4-(((叔丁氧羰基)氨基)甲基)环己烷甲酸

描述

4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid (4-BAMC) is an organic compound that has been extensively studied due to its wide range of applications in scientific research and laboratory experiments. 4-BAMC is an important intermediate in the synthesis of various compounds and has been used in the synthesis of peptides, peptidomimetics, and other biologically active compounds. 4-BAMC is a versatile molecule that has been used in a variety of research applications, including drug design, drug delivery, and enzyme inhibition.

科学研究应用

改进的合成技术

- 已经开发了 4-(((叔丁氧羰基)氨基)甲基)环己烷甲酸的一个变体的改进合成方法,特别是 (1R,3S)-3-[(叔丁氧羰基)氨基]环己烷甲酸。该方法采用更温和、更具选择性的条件,既采用经典的盐拆分法,也采用酶促方法来实现高选择性 (Badland 等人,2010 年)。

结构分析和氢键

- 与 4-(((叔丁氧羰基)氨基)甲基)环己烷甲酸密切相关的两种含氮的脱梅酸类似物,表现出环己烷环的规则椅式构象和反式-反式构象的延伸氨基甲酸酯侧链。这些结构参与广泛的氢键,如晶体学研究中观察到的 (Mackay 等人,1994 年)。

聚(甲基炔丙酯)的合成

- 已经进行了合成手性甲基炔丙酯单体的研究,该单体结合了类似于 4-(((叔丁氧羰基)氨基)甲基)环己烷甲酸的氨基酸部分。这些单体被聚合以产生具有特定分子量的聚合物,并在各种溶剂中显示单手螺旋结构 (Qu、Sanda & Masuda,2009 年)。

衍生物的晶体结构

- 研究了与 4-(((叔丁氧羰基)氨基)甲基)环己烷甲酸相关的 N-叔丁氧羰基-N-甲基-L-酪氨酸衍生物的晶体结构,以了解 N-甲基化在肽构象中的作用。这项研究提供了对叔丁氧羰基的构象特征及其对分子结构的影响的见解 (Jankowska 等人,2002 年)。

安全和危害

Safety data sheets suggest wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting the compound in eyes, on skin, or on clothing . It is also suggested to avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

作用机制

Target of Action

BOC-TRANEXAMIC ACID, also known as Tranexamic Acid (TXA), primarily targets plasminogen , a precursor to plasmin . Plasmin is a fibrinolytic enzyme that plays a crucial role in the breakdown of fibrin blood clots . By targeting plasminogen, TXA prevents the formation of plasmin, thereby inhibiting fibrinolysis and reducing blood loss .

Mode of Action

TXA competitively and reversibly inhibits the activation of plasminogen by binding at several distinct sites, including four or five low-affinity sites and one high-affinity site . This interaction prevents the conversion of plasminogen to plasmin, thereby inhibiting fibrinolysis and preserving the framework of fibrin’s matrix structure .

Biochemical Pathways

The primary biochemical pathway affected by TXA is the fibrinolytic pathway . By inhibiting the conversion of plasminogen to plasmin, TXA prevents the breakdown of fibrin clots, a key step in the fibrinolytic pathway . This results in the stabilization of fibrin’s matrix structure and a reduction in blood loss .

Pharmacokinetics

The pharmacokinetics of TXA involve its absorption, distribution, metabolism, and excretion (ADME). For Tranexamic Acid, it is known that it can be administered orally, intravenously, or topically . The choice of administration route can significantly impact its bioavailability and therapeutic effect .

Result of Action

The molecular and cellular effects of TXA’s action primarily involve the preservation of fibrin clots and the reduction of blood loss . At the cellular level, TXA has been reported to suppress posttraumatic inflammation and edema . These effects contribute to TXA’s efficacy in reducing bleeding in various clinical settings, including trauma and surgery .

Action Environment

Several environmental factors can influence the action, efficacy, and stability of TXA. Knowledge and skills of the healthcare provider, as well as social influences, can also impact the administration and effectiveness of TXA .

生化分析

Biochemical Properties

BOC-TRANEXAMIC ACID is a lysine analogue that competes for the lysine binding sites in plasminogen and tissue-type plasminogen activator . This impairs the interaction of these proteins with the exposed lysine residues on the fibrin surface, thereby inhibiting the conversion of plasminogen to plasmin . This action of BOC-TRANEXAMIC ACID helps protect the fibrin clot from proteolytic degradation .

Cellular Effects

BOC-TRANEXAMIC ACID has been reported to have significant effects on various types of cells and cellular processes . For instance, it has been found to suppress posttraumatic inflammation and edema . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of BOC-TRANEXAMIC ACID involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It competitively inhibits the activation of plasminogen to plasmin, a key process in fibrinolysis . At higher concentrations, it behaves as a noncompetitive inhibitor of plasmin .

Temporal Effects in Laboratory Settings

The effects of BOC-TRANEXAMIC ACID change over time in laboratory settings . It has been found to improve clot strength and decrease fibrinolysis in blood samples from healthy dogs in an in vitro hyperfibrinolysis model . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of BOC-TRANEXAMIC ACID vary with different dosages in animal models . Dogs received each of 4 BOC-TRANEXAMIC ACID treatments (10 mg/kg, IV; 20 mg/kg, IV; approx 15 mg/kg, PO; and approx 20 mg/kg, PO) in a randomized crossover-design study . The study found that the maximum plasma BOC-TRANEXAMIC ACID concentrations were dose-dependent .

Metabolic Pathways

BOC-TRANEXAMIC ACID is involved in the metabolic pathway of fibrinolysis . It interacts with enzymes such as plasminogen and tissue-type plasminogen activator, and its presence impairs the plasminogen and tPA engagement and subsequent plasmin generation on the fibrin surface .

Transport and Distribution

It is known that BOC-TRANEXAMIC ACID distributes into cerebrospinal fluid and the aqueous humor of the eye at concentrations approximately 1/10th of typical plasma concentrations .

属性

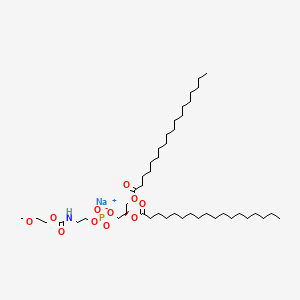

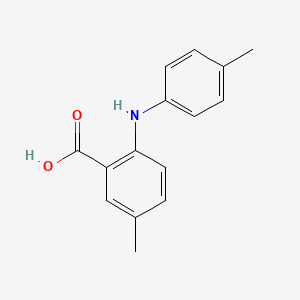

IUPAC Name |

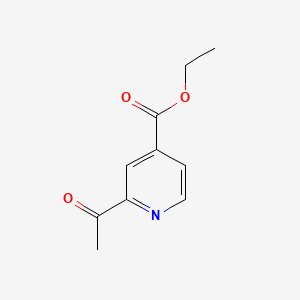

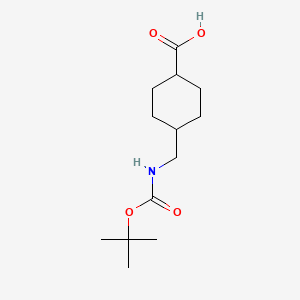

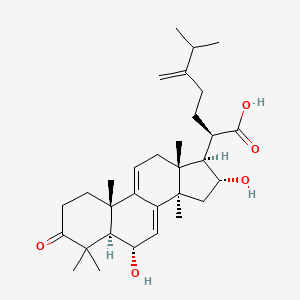

4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-9-4-6-10(7-5-9)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEKNJGFCSHZID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347564 | |

| Record name | 4-(Tert-butoxycarbonylaminomethyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162046-58-4, 27687-14-5 | |

| Record name | 4-(Tert-butoxycarbonylaminomethyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1r,4r)-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2R)-1-((3AR,4R,6R,7aS)-6-(methoxycarbonyl)-2-oxo-6-(phenylthio)hexahydro-4H-pyrano[3,4-d]oxazol-4-yl)propane-1,2,3-triyl triacetate](/img/structure/B3028611.png)

![Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3)](/img/structure/B3028622.png)